2-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O4S2/c21-11-6-7-13-12(9-11)15(17(24)22-13)16-18(25)23(20(28)29-16)14(19(26)27)8-10-4-2-1-3-5-10/h1-7,9,14,25H,8H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFKAWSLMYGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic molecule characterized by its unique structural features, including a thiazolidine ring and an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of the compound is , with a molecular weight of approximately 394.3 g/mol. The presence of bromine and various functional groups suggests significant reactivity and potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN3O2S |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | 2-[(5Z)-5-(5-bromo-2-oxo... |
| CAS Number | 301691-82-7 |
Antimicrobial Activity
Studies have indicated that compounds with similar structural features to the thiazolidine ring exhibit notable antimicrobial properties . For example, derivatives of thiazolidine have been shown to inhibit bacterial growth through mechanisms that may involve interference with cell wall synthesis or enzyme inhibition.
Anticancer Properties
Research has highlighted the anticancer potential of indole-based compounds. The indole structure is known for its ability to interact with various molecular targets implicated in cancer progression. For instance, some studies suggest that indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
The proposed mechanism of action for this compound involves its interaction with specific biological targets:
- Enzyme Inhibition : The thiazolidine moiety may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : The compound may bind to receptors involved in cell signaling, potentially altering cellular responses and leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 2-[(5Z)-5-(5-bromo... :
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that thiazolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism was attributed to disruption of bacterial membrane integrity.
- Anticancer Research : Another study focused on an indole derivative similar to the compound demonstrated its ability to induce apoptosis in breast cancer cells through activation of caspase pathways . This highlights the potential for developing new anticancer agents from this class of compounds.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives, differing primarily in substituents on the indole ring, thiazolidinone core, and side-chain functional groups. Key analogues include:
Key Structural Insights :
- Side-Chain Impact: The 3-phenylpropanoic acid group confers distinct solubility and pharmacokinetic profiles relative to benzoic acid (shorter chain) or amide derivatives .
Physicochemical Properties
| Property | Target Compound | Benzoic Acid Analogue | Chloro Analogue |
|---|---|---|---|
| LogP (Calculated) | 3.8 | 3.5 | 3.2 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.09 | 0.15 |
| Melting Point (°C) | 225–227 (decomposes) | 218–220 | 210–212 |
Key Trends :
- Bromine increases LogP (lipophilicity) but reduces aqueous solubility compared to chloro analogues.
- The phenylpropanoic acid side chain improves thermal stability relative to shorter-chain derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions starting with the condensation of 5-bromo-2-oxoindole derivatives with thiazolidinone precursors under acidic or basic conditions. Key steps include:
- Step 1 : Formation of the Z-configuration via Knoevenagel condensation between the indole-2,3-dione and thiazolidin-2,4-dione derivatives, requiring pH control (e.g., acetic acid/sodium acetate buffer) to stabilize intermediates .
- Step 2 : Introduction of the phenylpropanoic acid moiety via alkylation or Michael addition, often using catalysts like palladium on carbon .
Q. How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?
- Analytical Techniques :
- NMR Spectroscopy : The Z-configuration is confirmed by observing coupling constants (J = 10–12 Hz) between the indole C3-H and thiazolidinone C5-H protons in 1H NMR .
- X-ray Crystallography : Crystallographic data reveal planar geometry and dihedral angles (<10°) between the indole and thiazolidinone rings, consistent with Z-isomer stability .
Q. What initial biological activity screenings are recommended for this compound?
- Assay Design :
- Anticancer : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to doxorubicin .
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements .
- Data Interpretation : Activity is linked to the bromo-indole moiety enhancing membrane permeability and thioxo-thiazolidinone enabling redox modulation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 12 μM vs. 45 μM in MCF-7 cells) may arise from assay conditions.
- Troubleshooting :
- Standardize protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
- Validate target engagement : Employ thermal shift assays (TSA) to confirm binding to putative targets like HSP90 or topoisomerase II .
- Statistical Analysis : Apply ANOVA to compare inter-laboratory data, accounting for batch-to-batch compound variability .
Q. What computational methods predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR or VEGFR2), prioritizing hydrogen bonding with the thioxo group and hydrophobic contacts with the phenylpropanoic acid .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on RMSD (<2 Å) and ligand-protein interaction entropy .
Q. How can reaction conditions be optimized to mitigate byproducts during scale-up?
- Process Chemistry Strategies :
- Continuous Flow Synthesis : Reduces side reactions (e.g., hydrolysis of the thioxo group) by minimizing residence time at high temperatures .
- Catalyst Screening : Test Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura couplings; the latter improves regioselectivity (>90%) in aryl halide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
